molecular formula C11H5F6NO B3051759 2,7-Bis(trifluoromethyl)quinolin-4-ol CAS No. 35853-43-1

2,7-Bis(trifluoromethyl)quinolin-4-ol

Cat. No.: B3051759
CAS No.: 35853-43-1
M. Wt: 281.15 g/mol
InChI Key: KBTXVMVBORZGOL-UHFFFAOYSA-N
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Description

2,7-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by two trifluoromethyl (-CF₃) groups at the 2- and 7-positions of the quinoline scaffold and a hydroxyl (-OH) group at the 4-position. This compound is synthesized via cyclocondensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid (PPA), yielding 91% efficiency . Its structural features, including the electron-withdrawing trifluoromethyl groups and phenolic hydroxyl, confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry for antimalarial and anticancer drug development .

Properties

IUPAC Name

2,7-bis(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-6-7(3-5)18-9(4-8(6)19)11(15,16)17/h1-4H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXVMVBORZGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384933
Record name 2,7-bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-43-1
Record name 2,7-bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2,7-Bis(trifluoromethyl)quinolin-4-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2,7-Bis(trifluoromethyl)quinolin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through multiple mechanisms .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity References
2,7-Bis(trifluoromethyl)quinolin-4-ol 2-CF₃, 7-CF₃, 4-OH 281.16 High lipophilicity, metabolic stability Antimalarial lead candidate
2,6-Bis(trifluoromethyl)quinolin-4-ol 2-CF₃, 6-CF₃, 4-OH 281.16 Planar crystal packing, reduced steric hindrance Moderate enzyme inhibition
6-Chloro-2-(trifluoromethyl)quinolin-4-ol 2-CF₃, 6-Cl, 4-OH 247.60 Enhanced electrophilicity, lower stability Antiparasitic
8-Bromo-2-(trifluoromethyl)quinolin-4-ol 2-CF₃, 8-Br, 4-OH 306.11 High toxicity, used in Suzuki couplings Intermediate in drug synthesis
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol 2-CF₃, 7-OCH₃, 4-OH 243.18 Improved aqueous solubility, oxidative stability Under investigation

Research Findings and Implications

  • Antimalarial Activity: this compound derivatives exhibit IC₅₀ values < 100 nM against Plasmodium falciparum, outperforming 2,6- and 2,8-isomers due to optimal steric alignment with heme targets .
  • Synthetic Flexibility : The 4-OH group allows facile functionalization (e.g., amination, esterification), enabling rapid SAR studies .
  • Toxicity Considerations : Bis(trifluoromethyl) compounds generally show lower acute toxicity compared to halogenated analogs (e.g., 8-bromo derivatives) .

Biological Activity

2,7-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by the molecular formula C11H5F6NO. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. The incorporation of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry.

The structure of this compound includes two trifluoromethyl groups at the 2 and 7 positions of the quinoline ring, which significantly influence its biological interactions. The compound exhibits unique physicochemical properties that facilitate its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound possesses notable antibacterial activity. In studies evaluating its efficacy against various bacterial strains, it exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial membranes, leading to bacteriostatic effects without selecting for resistance .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interactions with specific viral enzymes or cellular pathways. However, detailed mechanisms remain an area of ongoing research.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances the compound's potency against microbial targets . Conversely, electron-donating groups tend to diminish activity.

Substituent Effect on Activity
TrifluoromethylIncreases potency
MethylDecreases potency
ChloroIncreases potency

The precise mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that the compound interacts with specific enzymes or receptors involved in cellular processes, potentially leading to inhibition of critical metabolic pathways .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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